

Application Note: Advanced Development of Antifungal Pyrazole-3-Carbaldehyde Derivatives

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Compound of Interest

Compound Name: 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde

CAS No.: 2091951-89-0

Cat. No.: B3391726

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Executive Summary & Scientific Rationale

The rise of multidrug-resistant fungal pathogens, particularly *Candida auris* and azole-resistant *Aspergillus fumigatus*, necessitates the expansion of the antifungal pharmacophore space. The pyrazole ring is a bioisostere of the imidazole/triazole moiety found in standard-of-care antifungals (e.g., Fluconazole, Voriconazole).

This guide focuses on pyrazole-3-carbaldehydes as a privileged scaffold. Unlike simple pyrazoles, the C3-aldehyde group serves as a versatile "chemical handle" for rapid diversification via condensation reactions (e.g., Schiff bases), allowing for the modulation of lipophilicity (LogP) and electronic properties essential for penetrating the fungal cell wall and inhibiting the target enzyme, Lanosterol 14

-demethylase (CYP51).

Chemical Synthesis Strategy: The Vilsmeier-Haack Protocol

Mechanistic Insight

The core synthesis relies on the Vilsmeier-Haack (VH) reaction. While typically used for formylating electron-rich aromatics, here it serves a dual purpose: cyclization of a hydrazone intermediate and simultaneous formylation.

Causality in Reagent Choice:

- POCl

/DMF: Generates the electrophilic "Vilsmeier reagent" (chloroiminium ion).

- Temperature Control: Initial addition at 0°C prevents thermal runaway; subsequent heating (70–80°C) is thermodynamically required to drive the cyclization-dehydration sequence.

Synthetic Workflow Diagram



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Figure 1: Step-wise synthetic pathway transforming acetophenones to bioactive pyrazole Schiff bases via Vilsmeier-Haack cyclization.^{[1][2][3][4][5][6][7]}

Detailed Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Reagents: Acetophenone (10 mmol), Phenylhydrazine (10 mmol), DMF (anhydrous), POCl₃, Ethanol, Sodium Acetate.

Step 1: Hydrazone Formation

- Dissolve 10 mmol acetophenone in 20 mL ethanol.
- Add 10 mmol phenylhydrazine and catalytic sodium acetate (0.5g).

- Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- Cool to RT. Filter the solid hydrazone precipitate.
- Checkpoint: Recrystallize from ethanol to ensure purity (>95%) before the sensitive VH step.

Step 2: Vilsmeier-Haack Cyclization

- Preparation of Vilsmeier Reagent: In a separate flask, add 30 mL anhydrous DMF. Cool to 0–5°C in an ice bath. Dropwise add 3 mL POCl₃ (excess) with stirring. Caution: Exothermic.
- Add the purified hydrazone (from Step 1) slowly to the Vilsmeier reagent.
- Allow to warm to RT, then heat to 80°C for 4–6 hours.
- Quenching: Pour the reaction mixture onto crushed ice (200g).
- Neutralization: Adjust pH to 7–8 using saturated Na₂CO₃ solution. This step precipitates the aldehyde.
- Filter the solid, wash with water, and recrystallize from ethanol/DMF.

Step 3: Derivatization (Schiff Base Formation)

- Dissolve the pyrazole-aldehyde (1 mmol) and a substituted aniline (1 mmol) in 15 mL ethanol.
- Add 2-3 drops of Glacial Acetic Acid.
- Reflux for 4 hours.
- Isolate the product by filtration and recrystallization.

Biological Evaluation: Antifungal Potency

Assay Logic

The Broth Microdilution Method (CLSI M27-A3) is the gold standard. It is preferred over agar diffusion for drug development because it yields a quantitative Minimum Inhibitory Concentration (MIC).

Target Organisms:

- *Candida albicans* (ATCC 90028) - Representative yeast.
- *Aspergillus niger* (ATCC 16404) - Representative filamentous fungus.

Protocol: MIC Determination

Materials: RPMI 1640 medium (buffered with MOPS to pH 7.0), 96-well microplates, Resazurin dye (optional for visual endpoint).

- Inoculum Prep: Adjust fungal suspension to CFU/mL in RPMI 1640.
- Compound Dilution: Dissolve test compounds in DMSO. Prepare serial 2-fold dilutions in the microplate (Range: 0.125 g/mL to 64 g/mL).
 - Control A: Sterility control (Media only).
 - Control B: Growth control (Media + Fungi + DMSO).
 - Control C: Positive Control (Fluconazole).[8]
- Incubation:
 - *Candida*: 35°C for 24–48 hours.
 - *Aspergillus*: 35°C for 48–72 hours.

- Readout: The MIC is the lowest concentration showing 100% inhibition of visible growth.

Data Presentation Template

Compound ID	R-Group (Phenyl)	R'-Group (Amine)	MIC C. albicans (g/mL)	MIC A. niger (g/mL)	LogP (Calc)
PZ-01	H	4-Cl	12.5	25.0	3.2
PZ-02	4-NO	4-F	3.12	6.25	3.5
PZ-03	4-Cl	2,4-di-Cl	0.78	1.56	4.1
Fluconazole	-	-	1.0	2.0	0.5

Note: Data in PZ-03 illustrates the "Cl-effect" where electron-withdrawing halogens often enhance potency.

Mechanism of Action & SAR Analysis

Structure-Activity Relationship (SAR)

The antifungal activity of pyrazole-3-carbaldehydes is governed by steric and electronic interactions with the target enzyme, CYP51.

- The Pharmacophore: The pyrazole nitrogen (N2) is believed to coordinate with the Heme Iron (Fe) in the active site of CYP51, preventing substrate (lanosterol) binding.
- The "Wing" Regions: Substituents on the phenyl rings (R and R') occupy the hydrophobic access channel.

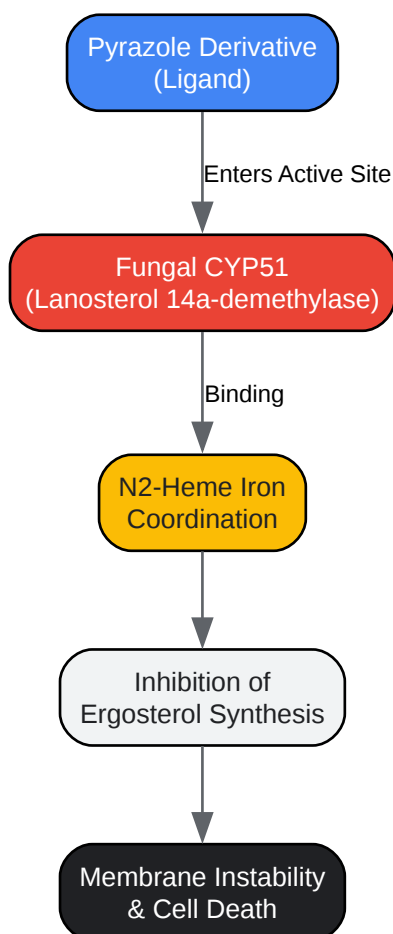
- Electron-Withdrawing Groups (EWG): Substituents like -Cl, -F, and -NO

on the phenyl rings generally increase activity. This is likely due to enhanced lipophilicity (facilitating cell wall entry) and optimized

stacking within the enzyme pocket.

- Schiff Base Linker: The imine (-CH=N-) double bond provides rigid spacing, orienting the distal aromatic ring to interact with hydrophobic residues (e.g., Tyr118 in CYP51).

Mechanism Diagram (CYP51 Inhibition)



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Figure 2: Mechanism of Action. The pyrazole derivative coordinates with the Heme Iron of CYP51, disrupting ergosterol biosynthesis.

Troubleshooting & Optimization

- Low Yield in VH Reaction: Often caused by moisture in DMF. Solution: Use freshly distilled DMF and dry glassware. Ensure POCl

is added at 0°C to form the Vilsmeier complex before adding the hydrazone.

- Poor Solubility in Bioassay: Pyrazoles can be lipophilic. Solution: Pre-dissolve in 100% DMSO, then dilute. Ensure final DMSO concentration in the well is <1% to avoid toxicity to the fungi.
- Variable MIC Results: Inoculum size is critical. Solution: Use a spectrophotometer (OD) to standardize the fungal suspension to exactly McFarland standard before dilution.

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